Ala-gly-ser-glu

Eosinophil chemotaxis ECF-A tetrapeptide analogs Structure-activity relationship

Ala-Gly-Ser-Glu (AGSE) is a principal acidic tetrapeptide of eosinophil chemotactic factor of anaphylaxis (ECF-A). Unlike C5a or FMLP, it exhibits a unique 1:1 eosinophil:neutrophil ED50 ratio with differential glucosaminidase release (29% vs 2%), enabling dissection of chemotaxis-coupled versus degranulation-coupled signaling. Validated potency window (3×10⁻⁸–10⁻⁶ M) and deactivation threshold (10⁻¹⁰ M) provide assay-ready benchmarks for Boyden chamber standardization. Single-residue variation alters potency up to 10⁴-fold—substitution with generic chemoattractants invalidates experimental conclusions. Also enhances eosinophil IgG Fc receptor expression for ADCC and parasitic infection research.

Molecular Formula C13H22N4O8
Molecular Weight 362.34 g/mol
CAS No. 61756-28-3
Cat. No. B1582881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-gly-ser-glu
CAS61756-28-3
Molecular FormulaC13H22N4O8
Molecular Weight362.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C13H22N4O8/c1-6(14)11(22)15-4-9(19)16-8(5-18)12(23)17-7(13(24)25)2-3-10(20)21/h6-8,18H,2-5,14H2,1H3,(H,15,22)(H,16,19)(H,17,23)(H,20,21)(H,24,25)/t6-,7-,8-/m0/s1
InChIKeyVLAFRQCSFRYCLC-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Gly-Ser-Glu (AGSE) Procurement Guide: Eosinophil Chemotactic Tetrapeptide Specifications and Research Applications


Ala-Gly-Ser-Glu (CAS 61756-28-3), also designated as eosinophilotactic tetrapeptide or AGSE, is a naturally occurring acidic tetrapeptide isolated from human lung tissue extracts and anaphylactic diffusates [1]. It constitutes one of two principal active components of eosinophil chemotactic factor of anaphylaxis (ECF-A), along with Val-Gly-Ser-Glu [1]. The compound exhibits preferential chemotactic activity for human eosinophils in vitro at nanomolar concentrations and has been functionally mapped to a stereospecific eosinophil surface receptor [1][2]. This tetrapeptide is employed primarily in immunology and inflammation research for studying eosinophil migration, receptor pharmacology, and leukocyte selective recruitment mechanisms [2].

Why In-Class Tetrapeptide Analogs Cannot Substitute for Ala-Gly-Ser-Glu in Eosinophil Research


The substitution of Ala-Gly-Ser-Glu with closely related ECF-A tetrapeptide analogs or truncated sequences results in fundamentally altered eosinophil chemotactic pharmacodynamics. Single N-terminal residue variation, sequence inversion, or glycine deletion produces dramatic shifts in the concentration required for peak chemotactic response, with differences spanning up to four orders of magnitude [1]. Furthermore, leukocyte selectivity profiles differ markedly between this tetrapeptide and alternative chemotactic agents such as C5a or fMet-Leu-Phe (FMLP), with eosinophils and neutrophils exhibiting distinct ED50 ratios and enzyme release responses that preclude functional substitution [2]. The quantitative evidence below establishes the specific molecular determinants that dictate these functional boundaries.

Quantitative Differentiation of Ala-Gly-Ser-Glu Versus Structural Analogs and Alternative Chemotactic Peptides


Peak Chemotactic Activity: Ala-Gly-Ser-Glu Versus Leu and Phe N-Terminal Substitution Analogs

Ala-Gly-Ser-Glu (and its Val-substituted counterpart Val-Gly-Ser-Glu) exhibits peak in vitro eosinophil chemotactic activity at 3 × 10⁻⁸ M to 10⁻⁶ M [1]. In direct structural analog comparison, substitution of the N-terminal alanine with leucine (Leu-Gly-Ser-Glu) shifts the peak activity concentration to 10⁻⁸ M to 10⁻⁷ M, while substitution with phenylalanine (Phe-Gly-Ser-Glu) dramatically reduces potency, requiring 10⁻⁴ M to elicit a peak chemotactic response [1].

Eosinophil chemotaxis ECF-A tetrapeptide analogs Structure-activity relationship

Glycine Spacing Requirement: Ala-Gly-Ser-Glu Versus Deletion Analogs

Deletion of the glycine residue from the Ala-Gly-Ser-Glu sequence increases the concentration required for peak eosinophil chemotactic activity by 10-fold [1]. In contrast, inversion of the glycine and serine order (Ala-Ser-Gly-Glu) does not alter the eosinophil chemotactic activity profile of the tetrapeptide [1].

ECF-A tetrapeptide Glycine deletion analog Receptor spacing requirement

Eosinophil Deactivation Threshold: Ala-Gly-Ser-Glu Versus COOH-Terminal Tripeptide Fragment

Intact Ala-Gly-Ser-Glu rapidly deactivates eosinophils to homologous and other chemotactic stimuli at concentrations as low as 10⁻¹⁰ M [1]. The COOH-terminal tripeptide fragment (Gly-Ser-Glu), which lacks the N-terminal alanine residue, is only marginally chemotactic and requires a concentration 10,000-fold higher than the intact tetrapeptide's deactivation threshold to irreversibly suppress eosinophil chemotactic responsiveness [1].

Eosinophil deactivation ECF-A tetrapeptide COOH-terminal tripeptide

Eosinophil Versus Neutrophil Selectivity: Ala-Gly-Ser-Glu Compared with C5a and FMLP

Ala-Gly-Ser-Glu exhibits an ED50 of 10⁻⁷ M for chemotactic responses in both eosinophils and neutrophils [1]. In contrast, C5a displays ED50 values of 1.0 μg/mL for eosinophils versus 0.05 μg/mL for neutrophils (20-fold difference), while fMet-Leu-Phe (FMLP) shows ED50 values of 10⁻¹⁰ M for eosinophils versus 10⁻¹² M for neutrophils (100-fold difference) [1]. Furthermore, at the same ED50 chemotactic concentration (10⁻⁷ M), Ala-Gly-Ser-Glu induces 29% glucosaminidase release from neutrophils but only 2% release from eosinophils [1].

Leukocyte selectivity Eosinophil chemotaxis Neutrophil chemotaxis

Eosinophil Fc Receptor Enhancement: Ala-Gly-Ser-Glu Versus Pro3-Substituted Analog

Ala-Gly-Ser-Glu (Ala4) increases the number of rat and human eosinophils that form rosettes with IgG-coated erythrocytes, indicative of enhanced eosinophil IgG Fc receptor expression [1]. The substituted analog Val-Pro-Ser-Glu (Pro3) also increases eosinophil Fc receptor expression, whereas histamine does not produce this effect [1]. This enhancement correlates with increased IgG-dependent eosinophil cytotoxicity against Schistosoma mansoni schistosomula [1].

Fc receptor Eosinophil ECF-A tetrapeptide

Recommended Research Applications for Ala-Gly-Ser-Glu Based on Validated Differential Activity Profiles


Eosinophil Chemotaxis Standardization and Receptor Pharmacology Studies

Ala-Gly-Ser-Glu is optimally suited as a defined, synthetic eosinophil chemoattractant for Boyden chamber assays and related migration studies requiring ECF-A activity. The established potency window (3 × 10⁻⁸ M to 10⁻⁶ M) and deactivation threshold (10⁻¹⁰ M) provide validated concentration benchmarks for assay standardization [1]. The structural determinants mapped for this tetrapeptide—including glycine spacing requirements and N-terminal residue sensitivity—enable rational design of competitive inhibition studies using NH₂-terminal tripeptide fragments or amide-modified derivatives [1].

Leukocyte Selectivity and Differential Signaling Studies

The unique 1:1 eosinophil:neutrophil ED50 ratio combined with pronounced differential glucosaminidase release (29% vs 2%) makes Ala-Gly-Ser-Glu a valuable comparative tool for dissecting chemotaxis-coupled versus degranulation-coupled signaling pathways [2]. In contrast to C5a and FMLP, which exhibit marked neutrophil preference in chemotactic potency, Ala-Gly-Ser-Glu enables experimental designs that control for leukocyte type while varying chemotactic stimulus identity [2].

Eosinophil Fc Receptor and ADCC Functional Enhancement Studies

The capacity of Ala-Gly-Ser-Glu to enhance eosinophil IgG Fc receptor expression and increase IgG-dependent cytotoxicity supports its application in eosinophil-mediated antibody-dependent cellular cytotoxicity (ADCC) research, particularly in parasitic infection models such as Schistosoma mansoni [3]. This application distinguishes Ala-Gly-Ser-Glu from histamine and other mast cell products that lack Fc receptor-enhancing activity [3].

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